5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-amine

Hydrogen-bond acceptor count Physicochemical property Fragment-based drug design

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-amine is a 3‑aminopyrazole derivative bearing a 2,3-dihydro‑1,4‑benzodioxin substituent at the 5‑position. It is distributed by Sigma‑Aldrich under the AldrichCPR label and is expressly supplied as a member of a “collection of unique chemicals” for early‑discovery research without vendor‑generated analytical data.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 501902-76-7
Cat. No. B12439969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-amine
CAS501902-76-7
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=CC(=NN3)N
InChIInChI=1S/C11H11N3O2/c12-11-6-8(13-14-11)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5-6H,3-4H2,(H3,12,13,14)
InChIKeyUYDKYVDCSQWKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-amine (CAS 501902-76-7) Procurement-Relevant Structural and Physicochemical Profile


5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-amine is a 3‑aminopyrazole derivative bearing a 2,3-dihydro‑1,4‑benzodioxin substituent at the 5‑position. It is distributed by Sigma‑Aldrich under the AldrichCPR label and is expressly supplied as a member of a “collection of unique chemicals” for early‑discovery research without vendor‑generated analytical data . The free base has a molecular weight of 217.22 g·mol⁻¹, a calculated log P (XLogP3‑AA) of 1.2, two hydrogen‑bond donors, and four hydrogen‑bond acceptors [1].

Why Generic Pyrazole‑Amine Replacement Cannot Substitute for 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-amine


Simple 3‑aminopyrazoles (e.g., 5‑phenyl‑1H‑pyrazol‑3‑amine) lack the conformationally restricted benzodioxin oxygen atoms that increase hydrogen‑bond acceptor count from 2 to 4 and impart a distinct electrostatic surface [1]. The regioisomer 3‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)‑1H‑pyrazol‑5‑amine differs in the attachment point of the amine, which can alter the spatial presentation of the pharmacophore and lead to divergent target engagement . Consequently, neither a simple phenyl analogue nor the regioisomer can be presumed to reproduce the binding interactions, solubility profile, or metabolic stability of the target compound, making blind interchange scientifically unwarranted.

Quantitative Differentiation of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-amine from Closest Analogs


Increased Hydrogen‑Bond Acceptor Capacity vs. 5‑Phenyl‑1H‑pyrazol‑3‑amine

The benzodioxin moiety furnishes two additional oxygen atoms, raising the total hydrogen‑bond acceptor (HBA) count to 4, whereas the phenyl analogue 5‑phenyl‑1H‑pyrazol‑3‑amine possesses only 2 HBA [1]. This difference may translate into distinct target‑binding patterns, particularly for polar or metal‑containing binding sites.

Hydrogen-bond acceptor count Physicochemical property Fragment-based drug design

Altered Lipophilicity vs. Phenyl Analog

The computed XLogP3‑AA value for the target compound is 1.2, compared with 1.5 for 5‑phenyl‑1H‑pyrazol‑3‑amine [1]. Although both fall in a moderate range, the 0.3 log unit lower lipophilicity of the benzodioxin derivative indicates greater aqueous solubility and potentially reduced off‑target binding to hydrophobic pockets.

LogP Lipophilicity ADME prediction

Sole Availability as an Early‑Discovery ‘Unique Chemical’ Collection Component

Sigma‑Aldrich explicitly markets this compound under the AldrichCPR program as part of a “collection of unique chemicals” for early discovery and does not collect analytical data for it . Neither the regioisomer nor the phenyl analogue carries an equivalent designation, implying a curated selection based on perceived novelty and complementarity to existing screening libraries.

Unique chemical collection Supplier exclusivity Fragment screening

Regioisomer Discrimination: 5‑Amino vs. 3‑Amino Substitution Pattern

The target compound positions the primary amine at the pyrazole 3‑position (5‑(benzodioxin)‑1H‑pyrazol‑3‑amine), whereas the regioisomer 3‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)‑1H‑pyrazol‑5‑amine carries the amine at the 5‑position . This swap rotates the hydrogen‑bond donor‑acceptor vectors relative to the benzodioxin group, potentially leading to orthogonal binding modes or different reactivity in synthetic elaboration.

Regioisomer Pharmacophore orientation Synthetic intermediate

Procurement‑Relevant Application Scenarios for 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-amine


Fragment‑Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 217 Da, moderate lipophilicity, and four hydrogen‑bond acceptors, the compound fits established fragment‑like space. Its inclusion in a vendor’s “unique chemical” collection suggests it is intended to complement existing fragment libraries, offering a distinct 3‑aminopyrazole‑benzodioxin scaffold for primary screens .

Kinase or Bromodomain Inhibitor Hit‑Finding

3‑Aminopyrazoles are a privileged hinge‑binding motif in kinase inhibitors. The added benzodioxin oxygens may engage the ribose pocket or provide selectivity handles, making the compound a valuable input for targeted kinase or bromodomain inhibitor campaigns where 5‑phenyl analogs have been extensively explored .

Regioselective Synthetic Chemistry Optimization

The defined 3‑amino substitution pattern allows chemists to explore transformations (e.g., diazotization, amide coupling) at a specific ring position without competing reactivity from the alternative amino‑regioisomer. Procuring the correct isomer ensures reproducible synthetic pathways when developing pyrazole‑focused compound libraries .

Computational Structure‑Based Design Feasibility Studies

The rigid benzodioxin group reduces conformational flexibility, facilitating more accurate molecular docking. Combined with additional acceptor atoms, the scaffold can probe polar sub‑pockets in silico, aiding in the prioritization of chemical matter before committing to synthesis [1].

Quote Request

Request a Quote for 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.